molecular formula C10H14O2 B1214180 Camphorquinone CAS No. 465-29-2

Camphorquinone

Cat. No.: B1214180
CAS No.: 465-29-2
M. Wt: 166.22 g/mol
InChI Key: VNQXSTWCDUXYEZ-UHFFFAOYSA-N
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Description

It is a yellow solid that is widely used as a photoinitiator in the curing of dental composites . This compound is notable for its ability to absorb light and initiate polymerization reactions, making it essential in various industrial and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Camphorquinone can be synthesized through the oxidation of camphor. One common method involves the use of selenium dioxide as the oxidizing agent. The reaction typically takes place in the presence of acetic anhydride and requires refluxing for several hours . Another method involves the aerial oxidation of 3-bromocamphor in the presence of sodium iodide and dimethyl sulfoxide .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar oxidation processes. The use of environmentally friendly oxidants such as potassium permanganate has also been explored to minimize hazardous byproducts .

Chemical Reactions Analysis

Types of Reactions: Camphorquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Selenium dioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, iodine.

Major Products:

Mechanism of Action

Camphorquinone exerts its effects primarily through its ability to absorb light and generate reactive species that initiate polymerization. In biological systems, it activates the AMPK/SIRT1 pathway, which is involved in reducing oxidative stress and promoting autophagy . This mechanism is crucial for its antisenescence and cardioprotective properties.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific absorption properties and its ability to initiate polymerization reactions efficiently. Its role in reducing oxidative stress and promoting autophagy also sets it apart from other similar compounds .

By understanding the detailed properties and applications of this compound, researchers and industry professionals can better utilize this compound in various fields, from dental materials to advanced biomedical research.

Properties

IUPAC Name

1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
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InChI

InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VNQXSTWCDUXYEZ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=O)C)C
Source PubChem
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Molecular Formula

C10H14O2
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DSSTOX Substance ID

DTXSID7049394
Record name (+/-)-Camphorquinone
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Molecular Weight

166.22 g/mol
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Physical Description

Yellow powder; [Sigma-Aldrich MSDS]
Record name Camphoroquinone
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CAS No.

10373-78-1, 465-29-2
Record name Camphorquinone
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Record name Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl-
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Record name Bornane-2,3-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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